molecular formula C18H22N2O3 B2509586 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide CAS No. 2034246-90-5

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide

Cat. No.: B2509586
CAS No.: 2034246-90-5
M. Wt: 314.385
InChI Key: BKFGGKFQJOJQKR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to an oxan and pyridinyl moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Scientific Research Applications

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler analog with only the furan ring and dimethyl groups.

    N-(pyridin-3-ylmethyl)carboxamide: Lacks the furan ring and oxan moiety.

    Oxan-4-yl derivatives: Compounds with the oxan moiety but different substituents.

Uniqueness

2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[oxan-4-yl(pyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-10-16(13(2)23-12)18(21)20-17(14-5-8-22-9-6-14)15-4-3-7-19-11-15/h3-4,7,10-11,14,17H,5-6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGGKFQJOJQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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